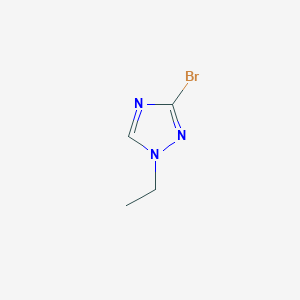

3-Bromo-1-ethyl-1H-1,2,4-triazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

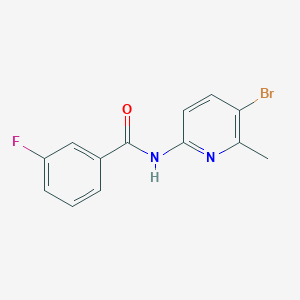

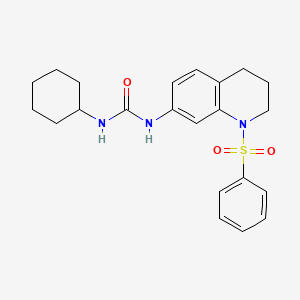

3-Bromo-1-ethyl-1H-1,2,4-triazole is a chemical compound with the CAS Number: 64907-54-6 . It has a molecular weight of 176.02 and is used as a ligand for transition metals to create coordination complexes . It also has the ability to accept and transfer acyl groups in synthetic reactions, making it a useful catalyst for the synthesis of esters .

Synthesis Analysis

While specific synthesis methods for 3-Bromo-1-ethyl-1H-1,2,4-triazole were not found in the search results, it is known that 1,2,4-triazoles can be used as a ligand for transition metals to create coordination complexes . They also have the ability to accept and transfer acyl groups in synthetic reactions .Molecular Structure Analysis

The InChI code for 3-Bromo-1-ethyl-1H-1,2,4-triazole is1S/C4H6BrN3/c1-2-8-3-6-4(5)7-8/h3H,2H2,1H3 . This indicates the presence of 4 carbon atoms, 6 hydrogen atoms, 1 bromine atom, and 3 nitrogen atoms in the molecule. Chemical Reactions Analysis

3-Bromo-1H-1,2,4-triazole is known to be used as a ligand for transition metals to create coordination complexes . It is also part of a family of 1,2,4-triazoles that have the ability to accept and transfer acyl groups in synthetic reactions, making it a useful catalyst for the synthesis of esters .Physical And Chemical Properties Analysis

3-Bromo-1-ethyl-1H-1,2,4-triazole has a molecular weight of 176.02 . It is stored at a temperature of 4 degrees Celsius and is in liquid form .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactivity

3-Bromo-1-ethyl-1H-1,2,4-triazole serves as a versatile intermediate in the synthesis of a wide range of heterocyclic compounds. Its reactivity has been explored in the context of alkylation, amino(hydroxy)methylation, and cyanoethylation reactions, leading to the formation of various sulfanyl-1,2,4-triazoles and N2-hydroxymethyl derivatives with high yields, showcasing its utility in creating compounds with potential biological activities (Kaldrikyan, Minasyan, & Melik-Ogandzanyan, 2016).

Applications in Medicinal Chemistry

The synthesis of 1,2,4-triazole derivatives has been a focus area, given their wide range of biological activities. Research into microwave-promoted synthesis of these derivatives has highlighted their antimicrobial, anti-lipase, and antiurease activities, indicating their potential as therapeutic agents (Özil, Bodur, Ülker, & Kahveci, 2015). Another study on new triazole and triazolothiadiazine derivatives synthesized as novel antimicrobial agents supports this application, demonstrating significant activity against various bacteria and fungi (Kaplancikli, Turan-Zitouni, Ozdemir, & Revial, 2008).

Supramolecular and Coordination Chemistry

The versatility of triazole derivatives extends beyond medicinal applications. Their unique combination of facile accessibility and diverse supramolecular interactions has enabled applications in supramolecular and coordination chemistry. This includes complexation of anions, coordination via anionic and cationic nitrogen donors, and applications in ion-pair recognition and bimetallic complexes, demonstrating the broad utility of triazole derivatives in chemical research (Schulze & Schubert, 2014).

Safety And Hazards

Zukünftige Richtungen

While specific future directions for 3-Bromo-1-ethyl-1H-1,2,4-triazole were not found in the search results, the compound’s ability to act as a ligand for transition metals and its role in synthetic reactions suggest potential applications in the field of coordination chemistry and organic synthesis .

Eigenschaften

IUPAC Name |

3-bromo-1-ethyl-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BrN3/c1-2-8-3-6-4(5)7-8/h3H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPDWEAXPUUZRBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC(=N1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-1-ethyl-1H-1,2,4-triazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-chloro-2-methylphenyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2629603.png)

![2-Cyclopropyl-4-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2629610.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B2629617.png)

![8,9-Dimethoxy-5-((3-nitrobenzyl)thio)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2629618.png)

![Diethyl 2-[(3,5-dimethylanilino)methylene]malonate](/img/structure/B2629619.png)

![N-(benzo[d]thiazol-2-yl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2629620.png)

![N-(benzo[d]thiazol-5-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2629621.png)

methyl]amino}acetic acid](/img/structure/B2629622.png)